Ortho Evra

Description

Properties

IUPAC Name |

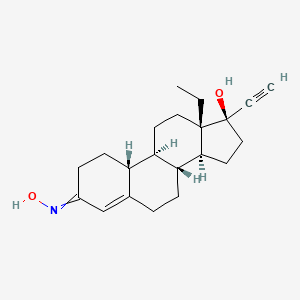

13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHXLNHNDMZNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norelgestromin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53016-31-2 | |

| Record name | 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norelgestromin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Pharmacology and Receptor Interactions of Norelgestromin

Progesterone (B1679170) Receptor Agonism

Norelgestromin functions as a partial agonist of the progesterone receptor (PR), exerting its primary pharmacological effects through this interaction tandfonline.comresearchgate.net.

Characterization of Binding Affinity and Selectivity to Progesterone Receptor (PR) Isoforms

Norelgestromin exhibits a high binding affinity for the progesterone receptor. In PR binding assays, the half-maximal inhibitory concentration (IC50) for norelgestromin was reported as 3.5 nM tandfonline.com and 4.61 nM for rabbit uterine receptors caymanchem.com. When compared to natural progesterone, norelgestromin demonstrates a relative binding affinity (RBA) of 1.24 tandfonline.com. Studies in human uterine tissue indicate an RBA of 8% for norelgestromin aapec.org, while its parent compound, norgestimate (B1679921), showed relative binding affinities similar to progesterone for rabbit uterine progestin receptors nih.gov. Norelgestromin and norgestimate are characterized as PR partial agonists, with half maximal effective concentration (EC50) values of 11.1 nM and 13 nM, respectively tandfonline.comresearchgate.net.

A key characteristic of norelgestromin is its high selectivity for the progesterone receptor over other steroid hormone receptors. Its androgen-to-progestin receptor binding ratio was reported as 219, indicating a significantly more selective progestational response compared to progesterone itself tandfonline.com. While specific binding affinities for the individual PR isoforms (PR-A and PR-B) are not consistently detailed for norelgestromin in the provided data, it is understood that classical nuclear progesterone receptors (nPRs) exist as two major co-expressed isoforms, PR-A and PR-B, which are encoded by a single gene nih.govtandfonline.comwikipedia.org. These isoforms can reside in the cytoplasm and/or be associated with signaling molecules at the cell membrane, as well as in the nucleus, functioning as both signaling molecules and ligand-activated transcription factors nih.gov.

Table 1: Norelgestromin Progesterone Receptor Binding and Agonism

| Parameter | Value (Norelgestromin) | Reference |

| PR Binding IC50 | 3.5 nM | tandfonline.com |

| PR Binding IC50 (rabbit uterus) | 4.61 nM | caymanchem.com |

| Relative Binding Affinity (vs. Progesterone) | 1.24 | tandfonline.com |

| PR Partial Agonism EC50 | 11.1 nM | tandfonline.comresearchgate.net |

| Androgen:Progestin Receptor Binding Ratio | 219 | tandfonline.com |

Molecular Mechanisms of Transcriptional Regulation via Progesterone Receptors

Progesterone receptors are members of the nuclear steroid receptor family, acting primarily as ligand-activated transcription factors nih.govwikipedia.orgdiva-portal.orgnih.gov. Upon binding to a progestin like norelgestromin, PRs undergo conformational changes and dimerization, subsequently translocating to the nucleus where they bind to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes wikipedia.orgbioscientifica.com. This direct binding leads to the activation or repression of gene transcription, thereby regulating the expression of various proteins wikipedia.org.

The two main isoforms, PR-A and PR-B, play distinct roles in transcriptional regulation. PR-B generally functions as a positive regulator of progesterone's effects, while PR-A can act as a ligand-dependent trans-dominant repressor, not only of PR-B but also of other steroid receptors, including estrogen, androgen, glucocorticoid, and mineralocorticoid receptors wikipedia.orgbioscientifica.com. Beyond direct DNA binding, activated PRs can also exert their genomic effects by tethering to other transcription factors, regulating genes that lack PRE sites bioscientifica.com.

In addition to these classical genomic pathways, progestins can also induce rapid, non-genomic effects. These actions are mediated by membrane-associated progesterone receptors (mPRs) and can involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of various proteins involved in transcription tandfonline.comdiva-portal.orgnih.govtandfonline.com.

Estrogen Receptor Modulation

Norelgestromin exhibits specific interactions with estrogen receptors, demonstrating selective agonistic activity on estrogen receptor alpha (ERα) while showing an absence of activity on estrogen receptor beta (ERβ).

Agonistic Activity on Estrogen Receptor Alpha (ERα) and Quantitative Assessment

Norelgestromin has been shown to possess selective agonistic activity on Estrogen Receptor Alpha (ERα) tandfonline.comresearchgate.nettandfonline.com. Quantitative assessment of this activity indicates EC50 values for norelgestromin (NGMN) at ERα of 43.4 nM tandfonline.comcaymanchem.comresearchgate.nettandfonline.com. Its parent compound, norgestimate (NGM), also demonstrates ERα agonism with an EC50 of 30.4 nM tandfonline.comresearchgate.nettandfonline.com.

Table 2: Norelgestromin Estrogen Receptor Alpha Agonism

| Parameter | Value (Norelgestromin) | Reference |

| ERα Agonism EC50 | 43.4 nM | tandfonline.comcaymanchem.comresearchgate.nettandfonline.com |

Absence of Activity on Estrogen Receptor Beta (ERβ)

Crucially, studies have consistently demonstrated that norelgestromin and its metabolite are not active on Estrogen Receptor Beta (ERβ) tandfonline.comresearchgate.nettandfonline.com. This selectivity for ERα over ERβ contributes to its distinct pharmacological profile.

Indirect Anti-Estrogenic Properties: Progestin-Mediated Action versus Direct Estrogen Receptor Interference

Norelgestromin's anti-estrogenic properties are primarily attributed to its progestin-mediated actions rather than direct interference with the interaction between estrogen and its receptors tandfonline.comtandfonline.com. Progestogens can indirectly reduce estrogenic activity through several mechanisms. One such mechanism involves the upregulation of the enzyme 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) by the progesterone receptor. This enzyme inactivates estradiol (B170435) by converting it into the less potent estrone (B1671321) nih.gov. Additionally, progestogens can exert indirect anti-estrogenic effects in the endometrium by transrepressing the estrogen receptor gene nih.gov.

Furthermore, norelgestromin has been shown to inhibit estrone sulfatase, an enzyme responsible for converting sulfated steroid precursors into active estrogens drugbank.compharmgkb.org. This inhibition contributes to a reduction in local estrogen levels. Transdermally administered norelgestromin, when combined with ethinyl estradiol, does not counteract the estrogen-induced increases in Sex Hormone-Binding Globulin (SHBG) wikipedia.orgfda.gov. This results in lower levels of free testosterone (B1683101) in serum, an indirect effect influencing the balance of sex hormones.

Androgen Receptor Activity

Norelgestromin exhibits selective binding, demonstrating a preference for progestin receptors (IC₅₀ = 4.61 nM for rabbit uterine receptors) over androgen receptors (IC₅₀ = 222 nM for rat prostatic receptors) in radioligand binding assays. caymanchem.comcaymanchem.com It is characterized by very weak androgenic activity wikipedia.orgabmole.com and has been described as possessing negligible direct or indirect androgenic activity. researchgate.netalessandragraziottin.it The unique C-3 oxime group of norelgestromin is believed to contribute to its reduced androgenicity compared to other compounds like norgestrel (B7790687) and levonorgestrel (B1675169). tandfonline.com

In terms of relative binding affinity (RBA) for the rat prostatic androgen receptor, norelgestromin's RBA is reported as 1.3% relative to dihydrotestosterone (B1667394) (DHT), significantly lower than that of levonorgestrel (22%) and gestodene (B1671452) (15%). wikipedia.org Norelgestromin does not bind to sex hormone-binding globulin (SHBG). wikipedia.orgwikipedia.orgfda.gov

Table 1: Androgen Receptor Binding Affinity of Norelgestromin and Comparators

| Compound | Receptor Type | Species/Tissue | IC₅₀ (nM) | Relative Binding Affinity (vs DHT) | Reference |

| Norelgestromin | Androgen | Rat prostatic receptors | 222 | 1.3% | caymanchem.comcaymanchem.comwikipedia.org |

| Dihydrotestosterone | Androgen | Rat prostatic receptors | - | 100% | wikipedia.org |

| Levonorgestrel | Androgen | Rat prostatic receptors | - | 22% | wikipedia.org |

| Gestodene | Androgen | Rat prostatic receptors | - | 15% | wikipedia.org |

Despite its low binding affinity to the androgen receptor, norelgestromin (at 1 nM concentration) has been shown to activate the androgen receptor in transactivation assays conducted in MDA-MB-231 breast cancer cells, which express the human androgen receptor. caymanchem.comcaymanchem.comnih.govtandfonline.comresearchgate.netdrugbank.com Studies employing DNA co-transfection of an androgen receptor expression vector and a luciferase reporter gene construct in MDA-MB-231 human breast cancer cells demonstrated that both norgestimate and norelgestromin exhibited very low androgenic activity. nih.govtandfonline.com These findings suggest that norelgestromin possesses weak androgen-like properties. nih.govdrugbank.com

Mineralocorticoid Receptor Interaction

Norelgestromin functions as an antagonist of the mineralocorticoid receptor. caymanchem.comcaymanchem.com Quantitative assessments of its binding affinity to mineralocorticoid receptors report an IC₅₀ value of 83.7 nM. caymanchem.comcaymanchem.comresearchgate.net In comparison to spironolactone (B1682167), a known mineralocorticoid receptor antagonist, the half-maximal inhibition (Ki) of 1 nM aldosterone (B195564) binding to the mineralocorticoid receptor was 140 ± 32.1 nM for norelgestromin, while for spironolactone it was 4 ± 0.49 nM. researchgate.netunimore.it This indicates that spironolactone has a considerably higher affinity for the mineralocorticoid receptor than norelgestromin. researchgate.netunimore.itudc.es

Table 2: Mineralocorticoid Receptor Binding Affinity and Antagonistic Activity

| Compound | Receptor Type | IC₅₀ (nM) | Ki (nM, vs Aldosterone) | Reference |

| Norelgestromin | Mineralocorticoid | 83.7 | 140 ± 32.1 | caymanchem.comcaymanchem.comresearchgate.netunimore.it |

| Spironolactone | Mineralocorticoid | - | 4 ± 0.49 | researchgate.netunimore.it |

| Norgestimate | Mineralocorticoid | 81.2, 83.7 | 232 ± 53.3 | researchgate.netunimore.it |

Glucocorticoid Receptor Interaction

Norelgestromin acts as an antagonist of the glucocorticoid receptor. caymanchem.comcaymanchem.com Its binding affinity to the glucocorticoid receptor is considered negligible or very low. unimore.ittandfonline.com Reported IC₅₀ values for norelgestromin's interaction with the glucocorticoid receptor are 255 nM. caymanchem.comcaymanchem.comresearchgate.net

Table 3: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Type | IC₅₀ (nM) | Reference |

| Norelgestromin | Glucocorticoid | 255 | caymanchem.comcaymanchem.comresearchgate.net |

| Norgestimate | Glucocorticoid | 325, 255 | researchgate.net |

Enzymatic Modulation and Endogenous Steroid Biosynthetic Pathways

Estrone (B1671321) Sulfatase (STS) Inhibition

A significant aspect of norelgestromin's activity is its ability to inhibit estrone sulfatase (STS), an enzyme crucial for the conversion of estrone sulfate (B86663) (E1S) to estrone (E1), a precursor to the more potent estradiol (B170435) (E2). nih.govnih.gov This "sulfatase pathway" is a major contributor to the local production of estrogens in hormone-dependent tissues. nih.govhormonebalance.org

Research has demonstrated that norelgestromin is a potent inhibitor of estrone sulfatase activity in hormone-dependent breast cancer cell lines, such as T-47D and MCF-7. nih.govresearchgate.net In studies, norelgestromin significantly reduced the conversion of estrone sulfate to estradiol in these cells. nih.gov

The inhibitory effect of norelgestromin on STS activity is dose-dependent. In T-47D cells, norelgestromin at concentrations of 5 x 10⁻⁹ mol/l, 5 x 10⁻⁷ mol/l, and 5 x 10⁻⁵ mol/l resulted in inhibitions of 43%, 74%, and 97%, respectively. nih.gov Similarly, in MCF-7 cells, the inhibition was 25%, 57%, and 96% at the same respective concentrations. nih.gov This potent inhibition of sulfatase activity suggests a potential role for norelgestromin in modulating local estrogen concentrations in tissues where this pathway is active. nih.gov

Table 1: Norelgestromin Inhibition of Estrone Sulfatase Activity

| Concentration (mol/l) | T-47D Cells (% Inhibition) | MCF-7 Cells (% Inhibition) |

|---|---|---|

| 5 x 10⁻⁹ | 43% | 25% |

| 5 x 10⁻⁷ | 74% | 57% |

| 5 x 10⁻⁵ | 97% | 96% |

When compared to other progestins, such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), norelgestromin demonstrates a significantly more intense inhibitory effect on sulfatase activity. nih.govresearchgate.net In comparative studies using the same cell lines and concentrations, MPA also inhibited sulfatase activity, but to a lesser extent than norelgestromin. nih.gov

For instance, at a concentration of 5 x 10⁻⁵ mol/l, MPA inhibited sulfatase activity by 61% in T-47D cells and 63% in MCF-7 cells. nih.gov This is in contrast to the near-complete inhibition (97% and 96%, respectively) observed with norelgestromin at the same concentration. nih.gov

Table 2: Comparative Sulfatase Inhibition of Norelgestromin and Medroxyprogesterone Acetate

| Concentration (mol/l) | Cell Line | Norelgestromin (% Inhibition) | Medroxyprogesterone Acetate (% Inhibition) |

|---|---|---|---|

| 5 x 10⁻⁹ | T-47D | 43% | 31% |

| 5 x 10⁻⁷ | T-47D | 74% | 47% |

| 5 x 10⁻⁵ | T-47D | 97% | 61% |

| 5 x 10⁻⁹ | MCF-7 | 25% | 6% |

| 5 x 10⁻⁷ | MCF-7 | 57% | 20% |

| 5 x 10⁻⁵ | MCF-7 | 96% | 63% |

Interactions with Cytochrome P450 (CYP) Enzymes

The metabolism of norelgestromin is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system. mims.compharmgkb.org Understanding these interactions is key to comprehending its metabolic clearance.

The primary cytochrome P450 isozyme involved in the metabolism of norelgestromin is CYP3A4. mims.comhep-druginteractions.orgnih.gov In vitro studies have indicated that CYP3A4 plays a significant role in the metabolic processes of norelgestromin. nih.gov Norelgestromin is metabolized to norgestrel (B7790687), and this conversion is thought to be mediated by CYP3A4. hep-druginteractions.orghivclinic.ca

While CYP3A4 is the principal enzyme in norelgestromin metabolism, research suggests the involvement of other isozymes to a lesser extent. nih.gov In vitro studies have shown that in addition to CYP3A4, CYP2B6 and CYP2C9 are also involved in the metabolism of norelgestromin. nih.gov However, norelgestromin and its metabolites are not considered significant inhibitors or inducers of major CYP enzymes at clinically relevant concentrations. hiv-druginteractions.org

Modulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis

As a progestin, norelgestromin exerts a significant influence on the Hypothalamic-Pituitary-Gonadal (HPG) axis. jneurosci.orgruhr-uni-bochum.de This is a primary mechanism of its contraceptive action. mims.compharmgkb.org By providing negative feedback to the hypothalamus, norelgestromin suppresses the secretion of gonadotropin-releasing hormone (GnRH). jneurosci.org This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. jneurosci.orgnih.gov The suppression of these gonadotropins inhibits follicular development and ovulation. jneurosci.org

Suppression of Gonadotropins (Luteinizing Hormone, Follicle-Stimulating Hormone) in Preclinical Models

Norelgestromin, primarily in combination with an estrogen, exerts its contraceptive effect by suppressing the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the pituitary gland. nih.govpatsnap.comhres.ca This action inhibits follicular development and prevents the mid-cycle LH surge required for ovulation. fda.gov The suppressive effects on gonadotropins have been substantiated in various preclinical animal models, which are crucial for establishing the pharmacodynamic profile of the compound before human trials.

Receptor binding studies and in-vivo animal studies have demonstrated that norelgestromin, the primary active metabolite of norgestimate (B1679921), possesses high progestational activity. hres.cahres.ca This activity is central to its ability to negatively feedback on the hypothalamic-pituitary-gonadal (HPG) axis, thereby reducing the pulsatile release of gonadotropins. medscape.commedscape.com

Research findings from preclinical studies in various animal models provide evidence for this mechanism.

Detailed Research Findings

Preclinical investigations have focused on evaluating the antiovulatory activity of norelgestromin (referred to in some studies as 17-deacetylnorgestimate or 17d-NGM) as a direct consequence of gonadotropin suppression.

A key study in a rat model was conducted to compare the antiovulatory potency of norelgestromin to its parent compound, norgestimate. fda.gov Adult female rats were administered varying doses of norelgestromin or norgestimate either subcutaneously or orally. The primary endpoint was the inhibition of ovulation, a biological event critically dependent on the pre-ovulatory LH surge. The findings demonstrated that norelgestromin was equivalent in potency to norgestimate in its ability to inhibit ovulation. fda.gov Specifically, complete inhibition of ovulation was achieved in all rats treated subcutaneously with a dose of 0.25 mg/kg or higher of norelgestromin. fda.gov This potent antiovulatory effect serves as a direct functional marker of gonadotropin suppression.

The table below summarizes the findings from the rat antiovulatory activity study. fda.gov

| Animal Model | Compound Administered | Route of Administration | Dose (mg/kg) | Outcome: Ovulation Inhibition |

| Rat | Norelgestromin (17d-NGM) | Subcutaneous (SC) | 0.125 | >50% of rats |

| Rat | Norelgestromin (17d-NGM) | Subcutaneous (SC) | ≥ 0.25 | 100% of rats |

| Rat | Norelgestromin (17d-NGM) | Oral | 0.5 | >50% of rats |

| Rat | Norgestimate (NGM) | Subcutaneous (SC) | 0.125 | >50% of rats |

| Rat | Norgestimate (NGM) | Subcutaneous (SC) | ≥ 0.25 | 100% of rats |

| Rat | Norgestimate (NGM) | Oral | 0.5 | >50% of rats |

Data sourced from a pharmacology review of preclinical studies. fda.gov

Further preclinical reproductive toxicology studies have provided additional, albeit indirect, evidence of hormonal modulation. In studies involving the combination of norgestimate (the precursor of norelgestromin) with ethinyl estradiol administered to female rats, a decrease in fertility and implantation efficiency was noted. europa.eumedicines.org.uk These effects are consistent with alterations in the hormonal milieu governed by gonadotropins. In rabbits, norelgestromin was observed to cause foetal toxicity at certain exposures, a finding related to reproductive safety assessment. europa.eu

Collectively, these preclinical data from animal models, particularly the direct evidence of ovulation inhibition in rats, support the primary mechanism of action for norelgestromin as a potent suppressor of gonadotropin release. fda.goveuropa.eupom.go.id

Norelgestromin Metabolism and Biotransformation Pathways

Norgestimate (B1679921) as a Prodrug Precursor to Norelgestromin

Deacetylation Mechanism and Enzymatic Conversion to the Primary Active Metabolite

The principal metabolic pathway for norgestimate is its deacetylation to form norelgestromin, also known as 17-deacetylnorgestimate. tandfonline.comfda.govglobalrx.com This enzymatic conversion involves the hydrolysis of the acetate (B1210297) group at the 17-position of the norgestimate molecule. tandfonline.com This process is extensive and occurs during first-pass metabolism in the gut wall and the liver. fda.govnih.gov The conversion is so rapid and complete that norgestimate itself is not detected in the urine. nih.govdrugbank.com Norelgestromin is the major metabolite and is largely responsible for the progestational activity of norgestimate. tandfonline.comfda.gov

In Vitro Studies of Norgestimate Metabolism in Human Gastrointestinal Mucosa and Liver Microsomes

In vitro studies have provided significant insights into the metabolism of norgestimate. Research using human intestinal mucosa and liver microsomes has demonstrated that norgestimate is rapidly metabolized. nih.gov In studies with human colonic mucosa, after a 5-hour incubation in the presence of NADPH, only 30.5% of the initial norgestimate remained. nih.gov The major metabolite formed was 17-deacetylnorgestimate, accounting for 49.2% of the drug present, while conjugated metabolites represented 8.1%. nih.gov Similar metabolism was observed in stomach tissue. nih.gov

Human liver microsomes also actively metabolize norgestimate, with 17-deacetylnorgestimate being the primary metabolite, constituting 39.3% of the metabolic products. nih.gov These studies confirm that both the gastrointestinal tract and the liver are significant sites for the initial and extensive deacetylation of norgestimate to its active form, norelgestromin. nih.govnih.gov

| Tissue | Metabolite | Percentage of Total Steroid Present |

|---|---|---|

| Colonic Mucosa (after 5 hours with NADPH) | Norgestimate (unchanged) | 30.5% |

| 17-deacetylnorgestimate (Norelgestromin) | 49.2% | |

| Conjugated Metabolites | 8.1% | |

| Liver Microsomes | 17-deacetylnorgestimate (Norelgestromin) | 39.3% |

Formation of Secondary Active Metabolites

Following the initial deacetylation to norelgestromin, further metabolism occurs, leading to the formation of other active compounds.

Hepatic Biotransformation Processes

The liver is a central site for the biotransformation of norelgestromin and its metabolites through various enzymatic reactions.

Characterization of Hydroxylation and Conjugation Pathways of Norelgestromin and its Metabolites

Hepatic metabolism of norelgestromin and its subsequent metabolites involves phase I (hydroxylation) and phase II (conjugation) reactions. wikipedia.orgclinpgx.orgnih.govresearchgate.net Norelgestromin itself can be metabolized into a number of hydroxylated metabolites, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, and to a lesser extent by CYP2B6 and CYP2C9. nih.govdrugbank.com

The metabolite levonorgestrel (B1675169) also undergoes extensive hepatic metabolism. Studies have identified several hydroxylated metabolites of levonorgestrel, including 2α-hydroxynorgestrel and 16β-hydroxynorgestrel. nih.gov Following hydroxylation, these metabolites, along with levonorgestrel itself, can undergo conjugation reactions, such as glucuronidation and sulfation, which increase their water solubility and facilitate their excretion from the body. nih.govwikipedia.orgclinpgx.org Norgestrel (B7790687) is O-glucuronidated by UGT1A1. nih.govdrugbank.com The metabolites of norelgestromin are ultimately eliminated through both renal and fecal pathways. nih.govdrugs.com

| Metabolite |

|---|

| Norgestrel |

| 16β-hydroxynorgestrel |

| 2α-hydroxynorgestrel |

| 3α,5β-tetrahydronorgestrel |

| 3,16-dihydroxy-5-tetrahydronorgestrel |

Role of Glucuronidation and Sulfation in Metabolite Inactivation and Elimination

Following Phase I metabolism, where norelgestromin and its primary metabolites undergo hydroxylation, the resulting products enter Phase II biotransformation. This stage is crucial for inactivating the metabolites and preparing them for elimination from the body. The principal conjugation reactions involved in this process are glucuronidation and sulfation, which significantly increase the water solubility of the steroid metabolites, thereby facilitating their excretion through urine and feces. drughunter.comderangedphysiology.com

Glucuronidation is a major pathway in the metabolism of many steroid hormones and their synthetic analogues. cas.cz This reaction involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxylated metabolites of norelgestromin. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The addition of the highly polar glucuronic acid group effectively terminates the biological activity of the metabolite and renders it sufficiently hydrophilic for renal or biliary clearance.

Sulfation, another key conjugation pathway, is mediated by sulfotransferase (SULT) enzymes. These enzymes catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the norelgestromin metabolites. Similar to glucuronidation, this process increases the polarity of the metabolites, aiding in their detoxification and subsequent elimination.

The conjugated metabolites of norelgestromin are ultimately eliminated from the body via both renal and fecal routes. wikipedia.org The increased water solubility of the glucuronide and sulfate (B86663) conjugates allows for efficient transport into the urine and bile, completing the detoxification and elimination process.

The table below summarizes the key aspects of glucuronidation and sulfation in the context of norelgestromin metabolism.

| Conjugation Pathway | Enzyme Family | Cofactor | Effect on Metabolite | Primary Excretion Route of Conjugates |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Increased water solubility, Inactivation | Urine |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Increased water solubility, Inactivation | Feces (via bile), Urine |

Cellular and Molecular Effects of Norelgestromin in Research Models

Impact on Gene Expression Profiles

As a progestin, norelgestromin's ability to bind to and activate the progesterone (B1679170) receptor (PR) allows it to function as a transcriptional regulator, modulating the expression of specific genes in target tissues.

Research in hormone-dependent breast cancer cell lines, such as T47D, which are rich in progesterone receptors, has provided insight into the molecular mechanisms of progestins. While comprehensive gene expression profiling specifically for norelgestromin is not as extensively detailed as for other progestins, key regulatory actions have been identified.

One of the significant findings is norelgestromin's role as a potent inhibitor of estrone (B1671321) sulfatase activity. nih.gov In breast cancer cells, the sulfatase pathway is a major route for the local synthesis of the potent estrogen, estradiol (B170435), from estrone sulfate (B86663). researchgate.netmdpi.com By inhibiting this enzyme, norelgestromin effectively reduces the conversion of estrogen sulfates into biologically active estrogens, thereby decreasing a key stimulus for the growth of hormone-dependent cancer cells. nih.govpharmgkb.org

A study comparing norelgestromin (NGMN) to medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in T-47D and MCF-7 breast cancer cell lines demonstrated the superior inhibitory effect of NGMN on estrone sulfatase activity. nih.gov

Interactive Data Table: Inhibition of Estrone Sulfatase Activity by Norelgestromin (NGMN) and Medroxyprogesterone Acetate (MPA) in T-47D Cells nih.gov

| Compound | Concentration (mol/l) | % Inhibition (Mean +/- SEM) |

| NGMN | 5 x 10⁻⁹ | 45 +/- 4 |

| 5 x 10⁻⁷ | 72 +/- 3 | |

| 5 x 10⁻⁵ | 85 +/- 2 | |

| MPA | 5 x 10⁻⁹ | 31 +/- 5 |

| 5 x 10⁻⁷ | 47 +/- 3 | |

| 5 x 10⁻⁵ | 61 +/- 3 |

This table illustrates the dose-dependent inhibitory effect of norelgestromin on a key enzyme involved in local estrogen production in a breast cancer cell line model.

While this highlights a specific enzymatic modulation, the broader effects of progestins on gene expression in T47D cells involve the regulation of numerous genes associated with cell signaling, proliferation, and differentiation. elifesciences.org General progestin action in these cells is known to regulate genes such as S100P, PPL, IL20RA, and CXCL12, although specific quantitative data for norelgestromin across a wide gene panel remains a subject for further detailed investigation. elifesciences.org

The influence of progestins on the expression of immune-related genes is an area of active research, given the known immunomodulatory role of progesterone, particularly in the context of pregnancy and certain pathologies. mdpi.comnih.gov Progesterone and its derivatives can affect cytokine production and immune cell function. nih.govnih.gov For instance, progesterone has been shown to exert anti-inflammatory effects in endometrial cancer cells by down-regulating pro-inflammatory genes like TNFα and IL-1β through the progesterone receptor. nih.gov

However, specific studies detailing the direct effects of norelgestromin on the expression profiles of immunogenes in specific cell lines are limited in the current scientific literature. One clinical trial noted that ethinyl estradiol, often combined with norelgestromin, can modulate adaptive immunity by regulating T-cells, cytokine production, and immune-related gene expression, but acknowledged that the precise mechanisms are largely unknown. nih.gov Further research is required to delineate the specific immunomodulatory transcriptional signature of norelgestromin.

Influence on Reproductive Tissue Biology in Preclinical Models

Norelgestromin induces significant and predictable changes in the structure and function of reproductive tissues, which are central to its biological effects.

Norelgestromin profoundly modifies the endometrium, the inner lining of the uterus. Its progestational action generally shifts the endometrium from a proliferative state to a secretory one, but continued exposure leads to changes that are not conducive to embryo implantation. These modifications include glandular atrophy and decidualization of the stroma, which ultimately reduce the likelihood of implantation. nih.govfrontiersin.org

Studies on other progestins used in long-term contraception have shown that these endometrial changes can be associated with alterations in local factors and vascular structure. For example, long-term progestin exposure has been linked to changes in endometrial blood vessels, including enlargement and increased fragility, and modifications in the expression of hemostatic and angiogenic factors like tissue factor. biorxiv.org These structural and functional changes create an environment that is unreceptive to a potential embryo.

A primary molecular effect of norelgestromin is the suppression of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary gland. nih.govnih.gov This action is central to its ability to inhibit follicular development and ovulation. In various animal models, this suppressive effect has been clearly demonstrated.

Rat Models: Early ancillary pharmacology studies showed that norelgestromin effectively inhibits ovulation in rats, with a potency equivalent to its parent compound, norgestimate (B1679921).

Equine Models: In mares, transdermal patches containing norelgestromin have been shown to suppress follicular growth and inhibit ovulation by functioning like natural progesterone to suppress FSH and LH release.

This suppression prevents the normal sequence of follicular recruitment, maturation, and the selection of a dominant follicle, thereby inhibiting ovulation.

Interactive Data Table: Summary of Norelgestromin's Effects on Reproductive Tissues in Preclinical Research

| Tissue/Process | Model System | Observed Effect | Molecular/Cellular Mechanism |

| Cervical Mucus | General Preclinical/Human | Increased thickness and viscosity | Progestational stimulation of cervical glands |

| Endometrium | General Preclinical/Human | Reduced receptivity to implantation | Glandular atrophy, stromal changes, altered vascular structure |

| Ovarian Follicles | Rat, Mare | Inhibition of follicular growth and ovulation | Suppression of pituitary gonadotropins (FSH and LH) |

Modulation of Estrogen-Sensitive Hepatic Proteins

Norelgestromin, particularly when administered in combination with an estrogen such as ethinyl estradiol, influences the hepatic synthesis of various proteins. The liver's production of several serum-binding globulins is sensitive to estrogenic stimulation. The route of administration and the specific progestin component can modulate the magnitude of these effects.

Effects on Sex Hormone-Binding Globulin (SHBG) Levels and Free Hormone Concentrations

Research indicates that the combination of norelgestromin and ethinyl estradiol leads to a significant increase in the serum concentrations of Sex Hormone-Binding Globulin (SHBG). pharmgkb.orgresearchgate.net SHBG is a glycoprotein (B1211001) produced by the liver that binds to sex steroids, thereby regulating their bioavailability. tandfonline.com The estrogen component of hormonal contraceptives, ethinyl estradiol, is known to stimulate SHBG production. tandfonline.comwikidoc.org

Studies have shown that norelgestromin, when administered transdermally with ethinyl estradiol, does not counteract this estrogen-induced increase in SHBG. fda.govfda.gov In fact, comparative studies have highlighted that the transdermal patch containing norelgestromin and ethinyl estradiol may have a more pronounced effect on SHBG than some oral contraceptives. One randomized trial comparing the contraceptive patch to an oral contraceptive containing norgestimate and ethinyl estradiol found a significantly greater increase in SHBG levels with the patch. researchgate.nettandfonline.com Another study reported a 1.6-fold greater relative increase in SHBG levels with the patch compared to an oral contraceptive (a 449% increase versus a 274% increase, respectively). nih.gov

The primary clinical consequence of elevated SHBG levels is a reduction in the concentration of free, or unbound, sex hormones. europa.eu The increased SHBG binds more testosterone (B1683101), leading to a decrease in the levels of biologically active free testosterone in the serum compared to baseline. fda.govfda.govnih.gov Despite differences in the magnitude of the SHBG increase between different contraceptive formulations, the resulting decrease in free testosterone has been found to be substantial and comparable. For instance, one study noted that despite the significantly larger SHBG increase with the patch, the reduction in free testosterone was equivalent to that of an oral contraceptive, with both methods causing a decrease of approximately 60%. nih.gov

It is also noteworthy that while norelgestromin's metabolite, norgestrel (B7790687), is primarily bound to SHBG, norelgestromin itself is bound to albumin and not to SHBG. wikidoc.orgnih.govglowm.comeuropa.eu

| Biomarker | Contraceptive Patch (Norelgestromin/EE) | Oral Contraceptive (Norgestimate/EE) | Reference |

|---|---|---|---|

| SHBG Increase | Significantly greater than OC; 449% from baseline | 274% from baseline | nih.gov |

| Free Testosterone Decrease | 60% from baseline | 59% from baseline | nih.gov |

Influence on Corticosteroid-Binding Globulin (CBG) and Thyroid-Binding Globulin (TBG)

In addition to SHBG, the use of norelgestromin in combination with ethinyl estradiol affects other estrogen-sensitive hepatic proteins, including Corticosteroid-Binding Globulin (CBG) and Thyroid-Binding Globulin (TBG). pharmgkb.orgwikidoc.org

Studies have consistently shown that treatment with the norelgestromin/ethinyl estradiol patch results in a significant increase from baseline in both CBG and TBG levels. researchgate.net CBG is the primary transport protein for corticosteroids in the blood, while TBG binds thyroid hormones. An increase in these binding globulins leads to higher levels of total circulating hormones but does not alter the concentrations of the free, biologically active hormones. fda.govfda.gov For example, increased TBG results in higher total circulating thyroid hormone, but the concentration of free thyroxine (T4) remains unaltered. fda.govfda.goveuropa.eu

When comparing the transdermal patch to an oral contraceptive, research has found that the increases in SHBG and TBG were significantly greater with the patch. researchgate.nettandfonline.com However, the estrogen-induced rise in CBG was found to be similar between the patch and an oral contraceptive containing ethinyl estradiol and norgestimate. tandfonline.com This suggests a differential impact on various hepatic proteins depending on the delivery system.

| Binding Globulin | Contraceptive Patch (Norelgestromin/EE) | Oral Contraceptive (Norgestimate/EE) | Reference |

|---|---|---|---|

| TBG Increase | Significantly greater than OC | Significant increase from baseline | researchgate.nettandfonline.com |

| CBG Increase | Similar to OC; significant increase from baseline | Similar to patch; significant increase from baseline | researchgate.nettandfonline.com |

Norelgestromin Binding to Plasma Proteins and Distribution Dynamics

Albumin Binding Characteristics and Quantitative Assessment

Norelgestromin exhibits a high degree of binding to plasma proteins, with research indicating that it is over 97% protein-bound. glowm.comfda.goveuropa.eupom.go.idsante.fr This binding is primarily to albumin, a key transport protein in the bloodstream. glowm.comfda.goveuropa.eupom.go.idsante.frwikipedia.org One study quantified this distribution, finding that 97.2% of norelgestromin is bound to albumin, leaving only a small fraction of 2.8% as non-protein-bound and theoretically biologically active. nih.govresearchgate.net This extensive binding to albumin is a critical factor in its pharmacokinetic profile, influencing its distribution throughout the body and its availability to target tissues.

Table 1: Plasma Protein Binding of Norelgestromin

| Plasma Protein | Binding Percentage | Non-Protein-Bound Fraction |

|---|

Analysis of the Absence of Direct Sex Hormone-Binding Globulin (SHBG) Binding

A defining characteristic of norelgestromin is its lack of significant binding affinity for sex hormone-binding globulin (SHBG). glowm.comfda.goveuropa.eupom.go.idsante.frwikipedia.orgnih.govresearchgate.net This is in contrast to many other progestins, particularly those derived from 19-nortestosterone, which do bind to SHBG. nih.gov Research has confirmed that norelgestromin, along with its precursor norgestimate (B1679921), does not significantly displace testosterone (B1683101) from SHBG, even at high concentrations. nih.gov This absence of SHBG binding is considered unique among many progestins used in hormonal contraceptives and is believed to enhance its biological activity, as it does not have to compete with endogenous steroids for binding sites on this particular globulin. sante.fr

Differential Binding of Norelgestromin Metabolites (e.g., Norgestrel) to SHBG and its Biological Implications

While norelgestromin itself does not bind to SHBG, its metabolites exhibit a different binding profile. fda.govpom.go.idpharmgkb.org A key metabolite, norgestrel (B7790687) (levonorgestrel), is highly bound to SHBG. glowm.comfda.govpom.go.idnih.govresearchgate.netpharmgkb.orgfda.gov This high affinity of norgestrel for SHBG limits its own biological activity, as only the unbound fraction is free to interact with target receptors. glowm.comfda.goveuropa.eupom.go.idsante.frfda.gov

This differential binding has significant biological implications. The administration of progestins with a strong affinity for SHBG, such as levonorgestrel (B1675169), can displace endogenous androgens like testosterone from SHBG. nih.gov This can lead to an increase in free testosterone levels and potential androgenic effects. nih.govoup.com Furthermore, levonorgestrel itself can exert an inhibitory effect on the synthesis of SHBG, further increasing the free fraction of the steroid. drugbank.comnih.gov

In contrast, because norelgestromin does not bind to SHBG, it does not displace testosterone. fda.gov When administered with an estrogen, which typically increases SHBG levels, norelgestromin does not counteract this effect. wikipedia.orgfda.gov This results in lower levels of free testosterone compared to baseline. fda.gov The fact that norelgestromin is primarily bound to albumin and its active metabolite, norgestrel, is largely sequestered by SHBG, suggests that norelgestromin is the more quantitatively important metabolite available to target tissues, likely accounting for a significant portion of the progestogenic activity. nih.govresearchgate.net

Table 2: Binding Characteristics of Norelgestromin and its Metabolite Norgestrel

| Compound | Binds to Albumin | Binds to SHBG | Biological Implication of SHBG Binding |

|---|---|---|---|

| Norelgestromin | Yes glowm.comfda.govwikipedia.org | No glowm.comfda.govwikipedia.orgnih.govresearchgate.net | Does not displace testosterone from SHBG, avoiding an increase in free androgen levels. fda.gov |

Synthetic Chemistry and Structure Activity Relationship Sar Research of Norelgestromin

Advancements in Synthetic Routes for Norelgestromin and Analogues

Norelgestromin, a third-generation progestin, is the primary active metabolite of norgestimate (B1679921). researchgate.nettandfonline.com The synthesis of norelgestromin and its analogues has been a subject of interest, focusing on creating more efficient and stereoselective routes. Norelgestromin itself is chemically described as 17-deacetylnorgestimate or levonorgestrel (B1675169) 3-oxime. wikipedia.orgontosight.ai

The classical and most utilized method for synthesizing steroidal oximes like norelgestromin involves the reaction of a ketone or aldehyde with hydroxylamine (B1172632) or a hydroxylammonium salt in the presence of a base. mdpi.com This reaction, when applied to non-symmetrical ketones, can result in the formation of both E and Z isomeric forms. mdpi.com

A patented process outlines a method for producing norelgestromin, which results in a mixture of E and Z oxime isomers, often in a ratio ranging from approximately 60:40 to 50:50. google.com Further advancements have focused on the separation and purification of these isomers. For instance, stirring the isomeric mixture in dichloromethane (B109758) allows for the separation of the less soluble (3E)-oxime isomer by filtration. google.com The filtrate can then be purified using column chromatography to isolate the (3Z)-oxime. google.com Processes have also been developed to convert the substantially pure Z-isomer into the substantially pure E-isomer. google.com

Recent research has also explored novel delivery systems, such as dissolving bilayer microarray patches, as a means for sustained release of norelgestromin. nih.govmdpi.com These advancements in formulation and delivery are intrinsically linked to the synthesis and availability of the active compound.

Stereoisomerism (E and Z isomers) and their Comparative Biological Activities

Norelgestromin exists as a racemic mixture of E and Z isomers due to the oxime group at the C-3 position. wikipedia.orgmdpi.com Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, can significantly influence biological activity. solubilityofthings.commichberk.com In the case of norelgestromin, both the E and Z isomers are reported to have approximately the same biological activity. wikipedia.org

The synthesis of norelgestromin typically yields a mixture of these E and Z isomers. google.com The ability to separate and isolate these isomers is crucial for studying their individual properties and ensuring a consistent biological activity profile in pharmaceutical compositions. google.com The use of a single, substantially pure isomer can offer advantages by increasing the homogeneity of the biological response. google.com

The spatial arrangement of the hydroxyimino group in the E and Z isomers can impact their interaction with biological receptors, although in the case of norelgestromin, this difference does not appear to lead to a significant divergence in their primary progestational activity. wikipedia.orgmdpi.com

Structural Features Governing Receptor Selectivity and Potency

Role of the C-3 Oxime Group in Modulating Androgenicity and Receptor Binding

A key structural feature of norelgestromin is the oxime group at the C-3 position of the steroid nucleus. researchgate.nettandfonline.com This modification is pivotal in modulating the compound's androgenic activity. The presence of a C-3-keto group is a typical feature of androgenic compounds. tandfonline.comtandfonline.com By replacing this keto group with an oxime, the androgenicity of norelgestromin is significantly reduced compared to progestins like norgestrel (B7790687) and levonorgestrel. tandfonline.comtandfonline.com

The modification at the C-3 position is a critical aspect of the structure-activity relationship, conferring a more favorable profile with high progestational activity and minimized androgenic side effects.

Significance of the 19-Nortestosterone Derivative Structure for Progestational Activity

Norelgestromin is a synthetic progestin derived from 19-nortestosterone and belongs to the gonane (B1236691) family. tandfonline.comresearchgate.net The 19-nortestosterone framework is fundamental to its potent progestational activity. utah.eduutah.edu The removal of the C-19 methyl group from the testosterone (B1683101) structure, creating the 19-norsteroid backbone, was a significant development in the synthesis of potent progestins. wikipedia.org

This core structure allows norelgestromin to act as a potent agonist of the progesterone (B1679170) receptor (PR), mimicking the physiological effects of progesterone. ontosight.aincats.io Its high affinity for the PR is responsible for its primary contraceptive effects, which include the suppression of ovulation. ontosight.aifda.govncats.io

The combination of the 19-nortestosterone derivative structure, which provides the foundational progestational activity, with specific modifications like the C-3 oxime group, results in a progestin with high potency and selectivity. This structural design is a hallmark of third-generation progestins, aiming to maintain efficacy while improving the side-effect profile. utah.edu

Advanced Analytical and Bioanalytical Methodologies for Norelgestromin Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely utilized technique for the quantification and purity assessment of norelgestromin due to its high resolution and sensitivity. Method development for norelgestromin often involves overcoming challenges posed by complex sample matrices and ensuring the method's reliability through rigorous validation.

Quantifying norelgestromin in complex biological matrices, such as plasma or in formulations containing excipients like polysorbate 80, presents unique analytical challenges, primarily due to potential spectroscopic and chromatographic interferences from the matrix components. A selective high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of norelgestromin, particularly in the presence of polysorbate 80 researchgate.netnih.gov. Polysorbate 80, used as a cosolvent/surfactant in intravenous (IV) formulations (e.g., 2.5% ethanol (B145695) and 2.5% polysorbate 80), can significantly interfere with chromatographic analysis researchgate.netnih.govscite.ai.

An optimized HPLC method for norelgestromin quantification, suitable for in vitro and in vivo studies involving complex matrices like rat plasma, utilized a Symmetry® C18 column (4.6 mm × 150 mm, 5 µm) with an isocratic elution system. The mobile phase consisted of acetonitrile (B52724) and water containing 0.1% v/v triethylamine, adjusted to pH 6.6, in a ratio of 35:65 (v/v). The analysis was performed at a flow rate of 0.8 mL/min, with an injection volume of 50 µL, and the column temperature maintained at 40 °C. Detection was achieved at a wavelength of 254 nm, with a total run time of 10 minutes nih.gov.

Validation of HPLC methods for norelgestromin adheres to established guidelines, ensuring the method's reliability and suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness pharmacompass.comlabmanager.com.

Linearity: An HPLC method for norelgestromin quantification demonstrated excellent linearity with an R² value of 1 for a calibration curve spanning 0.5–50 µg/mL nih.gov.

Accuracy: Recovery studies are crucial for assessing accuracy. For norelgestromin, concentrations assayed in stock and intravenous solutions were found to be in the range of 90.0–98.5% and 90.9–98.8% after 9 days, respectively, indicating acceptable accuracy researchgate.netnih.govresearchgate.net.

Precision: The developed HPLC method exhibited high precision, with an inter-day variability of 1.62% and an intra-day variability of 0.83% nih.gov.

Specificity: Specificity ensures that the method accurately measures the analyte without interference from other components in the sample, including degradation products derpharmachemica.commdpi.com.

Robustness: The method's robustness was confirmed by its stability over 3 days at room temperature, showing an assay percentage of 98.58 ± 0.85%, which indicates its reliability even with minor variations in analytical conditions nih.gov. Robustness testing typically involves evaluating the method's performance under small, deliberate variations in parameters such as flow rate, column temperature, or mobile phase composition labmanager.com.

Table 1: Summary of HPLC Method Validation Parameters for Norelgestromin

| Validation Parameter | Observed Data / Range | Source |

| Linearity (R²) | 1 (for 0.5–50 µg/mL) | nih.gov |

| Accuracy (Recovery) | 90.0–98.5% (stock) | researchgate.netnih.gov |

| 90.9–98.8% (IV solution) | researchgate.netnih.gov | |

| Precision (Intra-day Variability) | 0.83% | nih.gov |

| Precision (Inter-day Variability) | 1.62% | nih.gov |

| Robustness (Stability) | 98.58 ± 0.85% over 3 days at room temperature | nih.gov |

Stress degradation studies, also known as forced degradation studies, are integral to developing stability-indicating HPLC methods for norelgestromin. These studies involve subjecting the drug substance or product to various accelerated stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments, to induce degradation and identify potential degradation products derpharmachemica.comopenaccessjournals.comijpsr.com. The primary goal is to ensure that the analytical method can accurately quantify norelgestromin in the presence of its degradation products, thus demonstrating its specificity and "stability-indicating" nature mdpi.comopenaccessjournals.com.

For norelgestromin/ethinyl estradiol (B170435) intravenous formulations, chemical stability was evaluated over a period of up to 10 days. The norelgestromin concentrations in stock and IV solutions maintained levels within 90.0–98.5% and 90.9–98.8%, respectively, after 9 days, confirming the formulation's chemical stability under the tested conditions researchgate.netnih.gov. Such studies are essential for understanding the intrinsic stability of the molecule and for developing methods capable of monitoring its degradation profile over time openaccessjournals.com.

Gas Chromatography/Mass Spectrometry (GC/MS) Applications in Norelgestromin Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) has been employed for the analysis of norelgestromin, particularly in biological samples like serum. A validated GC/MS method for norelgestromin (NGMN) in serum involved a detailed sample preparation procedure. This included liquid-liquid extraction using an organic solvent mixture, followed by chemical derivatization, and subsequent solid-phase cleanup steps nih.gov.

The analysis was performed using GC separation coupled with single quadrupole MS detection, operating in the negative ion mode. This method was validated over a concentration range, demonstrating a lower limit of quantification (LLOQ) of 0.1 ng/mL for NGMN and linearity between 0.1 and 5.0 ng/mL. The extraction recovery of NGMN from serum using this method was reported to be at least 75% nih.gov.

Table 2: Summary of GC/MS Method Parameters for Norelgestromin in Serum

| Parameter | Detail | Source |

| Sample Preparation | Liquid-liquid extraction, chemical derivatization, solid-phase cleanup | nih.gov |

| Detection Mode (MS) | Negative ion mode | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | nih.gov |

| Linearity Range | 0.1 – 5.0 ng/mL | nih.gov |

| Extraction Recovery | ≥ 75% | nih.gov |

Radioligand Binding Assays for Receptor Affinity and Selectivity Studies

Radioligand binding assays are considered the gold standard for characterizing the affinity and selectivity of a ligand for its target receptor giffordbioscience.comwikipedia.org. These assays provide crucial insights into the pharmacological profile of norelgestromin by quantifying its interaction with various steroid hormone receptors.

Norelgestromin acts as an agonist for the progesterone (B1679170) receptor (PR) and estrogen receptor α (ERα). In radioligand binding assays, it has shown selective binding to progestin receptors with an IC50 of 4.61 nM for rabbit uterine receptors. Its affinity for androgen receptors is considerably lower, with an IC50 of 222 nM for rat prostatic receptors. Furthermore, norelgestromin also exhibits antagonistic activity towards glucocorticoid and mineralocorticoid receptors, with IC50 values of 255 nM and 83.7 nM, respectively caymanchem.com.

Table 3: Norelgestromin Receptor Binding Affinities (IC50 Values)

| Receptor Type | Activity | IC50 (nM) | Organism/Tissue | Source |

| Progesterone Receptor (PR) | Agonist | 4.61 | Rabbit Uterine | caymanchem.com |

| Estrogen Receptor α (ERα) | Agonist | 43.4 | - | caymanchem.com |

| Androgen Receptor | - | 222 | Rat Prostatic | caymanchem.com |

| Glucocorticoid Receptor | Antagonist | 255 | - | caymanchem.com |

| Mineralocorticoid Receptor | Antagonist | 83.7 | - | caymanchem.com |

Radioligand binding assays can be broadly categorized into three types: competitive, saturation, and kinetic assays giffordbioscience.comwikipedia.orgnih.gov.

Competitive binding assays are used to determine the relative affinities (Ki values) of unlabeled test compounds by measuring their ability to displace a fixed concentration of a radiolabeled ligand from the receptor giffordbioscience.comwikipedia.orgnih.gov.

Saturation binding assays are employed to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand by incubating increasing concentrations of the radiolabeled ligand with the receptor giffordbioscience.comwikipedia.orgnih.gov.

Kinetic binding assays provide information on the rates of association and dissociation of the radioligand from the receptor giffordbioscience.comnih.gov.

For optimal results, radioligands used in these assays should possess high affinity, low non-specific binding, high specific activity, and receptor specificity revvity.com. Careful consideration of non-specific binding and its subtraction from total binding is essential for accurate determination of specific receptor binding uah.es.

Q & A

Q. What minimal metadata standards are essential for sharing Norelgestromin pharmacokinetic datasets?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include sample collection times, demographic covariates, and analytical instrument parameters (e.g., HPLC column specifications). Use controlled vocabularies (e.g., SNOMED CT) for medical terms and deposit data in repositories like Zenodo or Figshare with DOI assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.